molecular formula C13H17ClN2O2 B2750776 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide CAS No. 929973-06-8

2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide

Cat. No.: B2750776
CAS No.: 929973-06-8
M. Wt: 268.74
InChI Key: MCHUQQYAUGUWPP-UHFFFAOYSA-N
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Description

2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide is a chemical compound known for its applications in various fields, including pharmaceuticals and agriculture. It is a derivative of acetanilide and is characterized by the presence of a chloro group, a dimethylphenyl group, and an acetamide moiety. This compound is often used as an intermediate in the synthesis of other chemicals and drugs.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids.

Mode of Action

The compound acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential amino acids in plants, leading to a halt in protein synthesis and ultimately growth inhibition .

Biochemical Pathways

The affected biochemical pathway is the synthesis of branched-chain amino acids, specifically leucine, isoleucine, and valine. The inhibition of AHAS disrupts this pathway, leading to a deficiency of these essential amino acids in the plant. This deficiency halts protein synthesis, affecting various downstream processes such as cell division and growth .

Pharmacokinetics

It is known that the compound is soluble in chloroform and methanol , suggesting that it may have good absorption and distribution characteristics in biological systems

Result of Action

The result of the compound’s action is the inhibition of growth in plants. By disrupting the synthesis of essential amino acids, the compound halts protein synthesis, leading to inhibited cell division and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in chloroform and methanol suggests that it may be more effective in environments where these solvents are present Additionally, the compound’s stability may be affected by factors such as temperature and pH

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process is carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The reaction mixture is often subjected to crystallization to isolate the pure product, which is then dried and packaged for further use .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce N-oxides .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-chloro-N-(2,6-diethylphenyl)acetamide
  • Lidocaine and its derivatives

Uniqueness

2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide is unique due to its specific structural features that confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(2,6-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-9-5-4-6-10(2)13(9)15-11(17)8-16(3)12(18)7-14/h4-6H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHUQQYAUGUWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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